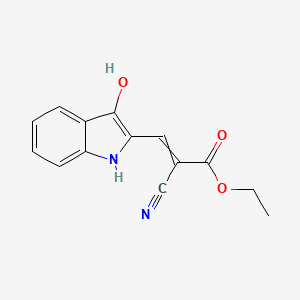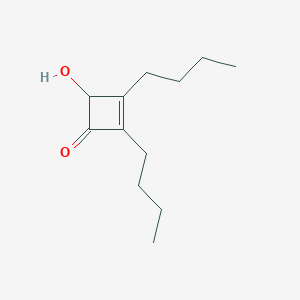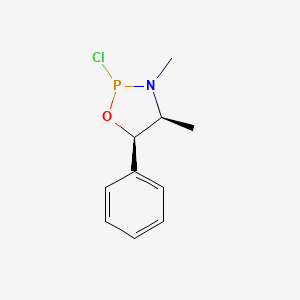
(4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of specific catalysts. One common method uses 9-epiquinine sulphonamide as a catalyst to achieve high yield and enantioselectivity . The reaction conditions are generally mild, often carried out at room temperature, making the process suitable for industrial production.
Industrial Production Methods
For industrial-scale production, the same enantioselective ring-opening method is employed due to its efficiency and cost-effectiveness. The raw materials are readily available, and the catalyst can be recovered and reused, further reducing production costs .
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The chlorine atom in the compound can be substituted with other groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted oxazaphospholidines, which have applications in different chemical processes and industries.
Scientific Research Applications
(4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved often include the formation of stable complexes with enzymes or receptors, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- (4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine can be compared with other chiral oxazaphospholidines and related compounds such as this compound derivatives.
Uniqueness
What sets this compound apart is its high enantioselectivity and the efficiency of its synthesis. Its unique stereochemistry also provides distinct reactivity patterns, making it a valuable compound in various applications .
Properties
CAS No. |
154097-86-6 |
|---|---|
Molecular Formula |
C10H13ClNOP |
Molecular Weight |
229.64 g/mol |
IUPAC Name |
(4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine |
InChI |
InChI=1S/C10H13ClNOP/c1-8-10(13-14(11)12(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-,10-,14?/m0/s1 |
InChI Key |
UKFVXPAEGFCTES-MYWFGVANSA-N |
Isomeric SMILES |
C[C@H]1[C@H](OP(N1C)Cl)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(OP(N1C)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Pyren-1-YL)methoxy]ethan-1-amine](/img/structure/B14272185.png)
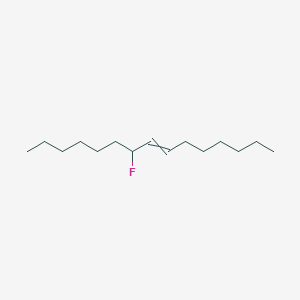
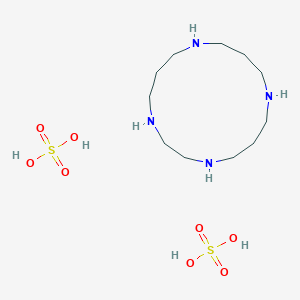
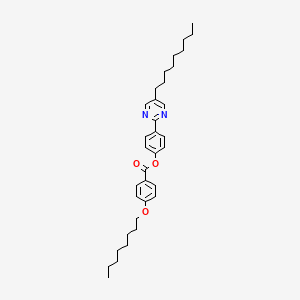
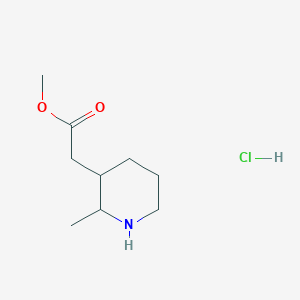
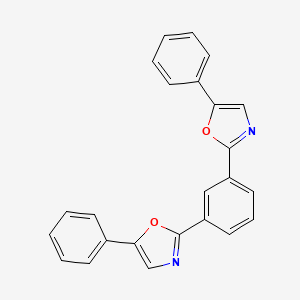
![Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester](/img/structure/B14272217.png)
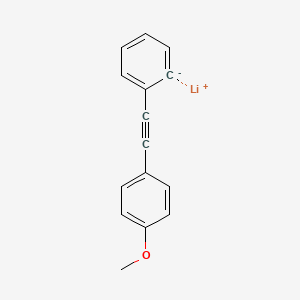
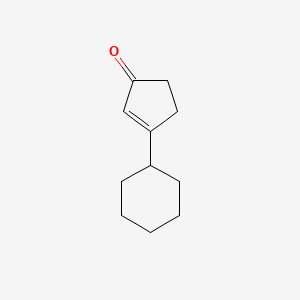
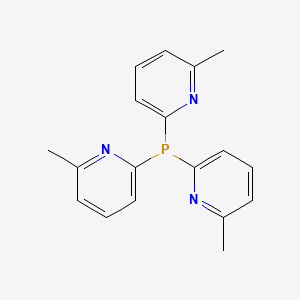
![Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl-](/img/structure/B14272261.png)
